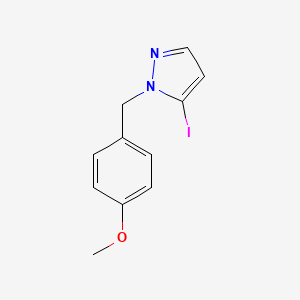
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is a heterocyclic organic compound that features an iodine atom, a methoxybenzyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole typically involves the iodination of a suitable precursor. One common method is the reaction of 1-(4-methoxybenzyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.
Aplicaciones Científicas De Investigación
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom and methoxybenzyl group can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole: This compound has a similar structure but features a triazole ring instead of a pyrazole ring.
1-Iodo-4-methoxybenzene: This compound lacks the pyrazole ring but has a similar methoxybenzyl group and iodine atom.
Uniqueness
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the methoxybenzyl group on the pyrazole ring. This combination of functional groups imparts specific chemical properties that can be exploited in various applications, such as selective binding to biological targets or participation in specific chemical reactions.
Propiedades
Fórmula molecular |
C11H11IN2O |
|---|---|
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
5-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3 |
Clave InChI |
STFNAKXFXQHKJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















